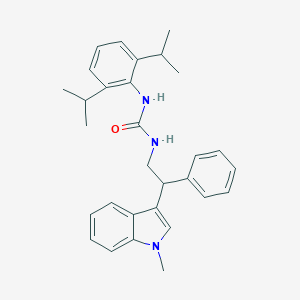
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea, also known as BAY 43-9006, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications. This compound was initially developed as an anti-cancer agent, but its mechanism of action has also been investigated in other disease areas.
作用機序
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 exerts its anti-cancer effects through several mechanisms. By inhibiting RAF kinase, it can block the MAPK/ERK signaling pathway, which is critical for cell proliferation and survival. Inhibition of VEGFR and PDGFR can also lead to decreased angiogenesis and tumor growth. Additionally, this compound 43-9006 has been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, it has also been investigated for its potential in treating other diseases, such as rheumatoid arthritis and psoriasis. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6, and to decrease the proliferation of synovial fibroblasts, which are involved in the pathogenesis of rheumatoid arthritis.
実験室実験の利点と制限
One advantage of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 is its specificity for certain kinases, which allows for targeted inhibition of these pathways. However, one limitation is its potential for off-target effects, which can lead to unwanted side effects. Additionally, this compound 43-9006 has a short half-life, which can make it difficult to maintain therapeutic levels in vivo.
将来の方向性
There are several future directions for research on N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006. One area of interest is its potential in combination therapy with other anti-cancer agents. It has been shown to enhance the effects of chemotherapy and radiation therapy in preclinical models. Additionally, further investigation is needed to determine its potential in other disease areas, such as rheumatoid arthritis and psoriasis. Finally, the development of more potent and selective kinase inhibitors based on the structure of this compound 43-9006 is an area of ongoing research.
合成法
The synthesis method for N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 involves several steps, including the reaction of 2,6-diisopropylphenylisocyanate with 2-(1-methyl-1H-indol-3-yl)-2-phenylethylamine to form the intermediate this compound. This intermediate is then treated with trifluoroacetic acid to yield the final product, this compound 43-9006.
科学的研究の応用
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit several kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). Inhibition of these kinases can lead to decreased tumor growth and angiogenesis, making this compound 43-9006 a promising anti-cancer agent.
特性
CAS番号 |
145131-30-2 |
|---|---|
分子式 |
C30H35N3O |
分子量 |
453.6 g/mol |
IUPAC名 |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-(1-methylindol-3-yl)-2-phenylethyl]urea |
InChI |
InChI=1S/C30H35N3O/c1-20(2)23-15-11-16-24(21(3)4)29(23)32-30(34)31-18-26(22-12-7-6-8-13-22)27-19-33(5)28-17-10-9-14-25(27)28/h6-17,19-21,26H,18H2,1-5H3,(H2,31,32,34) |
InChIキー |
KNMAZRDMDMZVNX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(C2=CC=CC=C2)C3=CN(C4=CC=CC=C43)C |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(C2=CC=CC=C2)C3=CN(C4=CC=CC=C43)C |
同義語 |
3-(2,6-dipropan-2-ylphenyl)-1-[2-(1-methylindol-3-yl)-2-phenyl-ethyl]u rea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



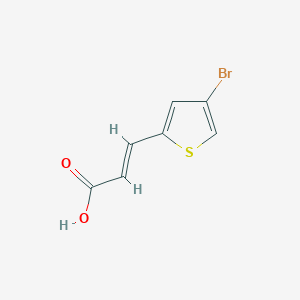

![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)


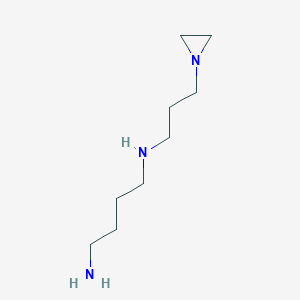
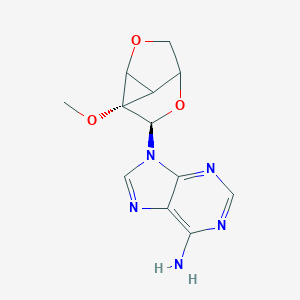

![7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B115987.png)
![1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B115988.png)
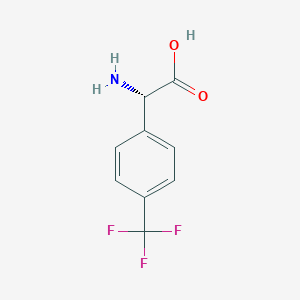
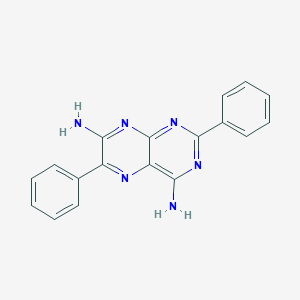
![ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B115997.png)
![2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane](/img/structure/B116001.png)